3-Chlorophenylboronic acid
Overview
Description
3-Chlorophenylboronic acid is an organoboron compound with the molecular formula C6H6BClO2. It is a white to light yellow-green crystalline powder that is slightly soluble in water but soluble in organic solvents such as ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol . This compound is an important intermediate in the synthesis of various pharmaceuticals and organic compounds, particularly in the field of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
3-Chlorophenylboronic acid is primarily used as a reactant in various organic synthesis reactions . It is involved in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to synthesize various biologically active molecules and pharmaceuticals .
Pharmacokinetics
It is known that the compound is used in the synthesis of prolyl hydroxylase inhibitors , which suggests that it may be metabolized into these inhibitors in the body.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Chlorophenylboronic acid plays a significant role in biochemical reactions. It is involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . It also participates in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Its role in Suzuki-Miyaura cross-coupling reactions suggests that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3-chlorophenyl magnesium chloride with trimethyl borate in an organic solvent, followed by hydrolysis, extraction, and crystallization . Another method includes the hydroboration of 3-chlorophenylacetylene with borane, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, which are efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Aza-Friedel–Crafts Reaction: This reaction involves the use of this compound as a catalyst for the synthesis of 3-substituted indole derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol are commonly used.
Aza-Friedel–Crafts Reaction: Aromatic aldehydes, N,N-dimethylaniline, and acetonitrile as the solvent are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aza-Friedel–Crafts Reaction: 3-Substituted indole derivatives, which have various biological activities.
Scientific Research Applications
3-Chlorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chlorophenylboronic acid
- 2-Chlorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 3-Chlorophenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to 4-chlorophenylboronic acid and 2-chlorophenylboronic acid, the position of the chlorine atom in this compound provides different steric and electronic effects, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
(3-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAGACSNFSZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370214 | |
Record name | 3-Chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63503-60-6 | |
Record name | 3-Chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chlorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Chlorophenylboronic acid demonstrates versatility as a catalyst in organic synthesis. The research highlights its role in:
- Biarylamination of quinones: It facilitates the one-pot synthesis of N-arylamine-functionalized p-iminoquinone derivatives from quinones and arylamines, using silver acetate (AgOAc) as a catalyst and (NH4)2S2O8 as the oxidant [, ]. The presence or absence of this compound determines the final product structure.
- Indole functionalization of quinones: It enables the one-pot, three-component difunctionalization of quinones with indoles and arylamines, leading to indole-functionalized p-iminoquinone derivatives [].
- Aza-Friedel-Crafts reaction of indoles: It promotes the one-pot, three-component synthesis of 3-aminoalkylated indoles [, ].
A: While not directly involved as a reactant, this compound serves as a model arylboronic acid in studies investigating the mechanism of palladium-catalyzed C-P cross-coupling reactions with >P(O)H reagents []. Computational studies suggest that the reaction proceeds through a unique pathway where this compound, after transmetalation with the palladium catalyst, undergoes reductive elimination with the tautomeric form (>P–OH) of the >P(O)H reagent. This forms the C-P bond and generates triphenylphosphine oxide as a byproduct.
A: Yes, one of the articles describes the use of this compound in the synthesis of Vadadustat, a drug candidate for the treatment of anemia []. Specifically, it is employed in a catalytic coupling reaction with methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate. This step is crucial for introducing a substituted phenyl ring onto the pyridine core of the target molecule.
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